Methylsulfonyldiphenylmethane

Description

Chemical Identity: Methylsulfonylmethane (MSM), also known as dimethyl sulfone (chemical formula: C₂H₆O₂S), is an organosulfur compound characterized by a sulfonyl group bonded to two methyl groups. It is a white crystalline solid with applications spanning dietary supplements, industrial solvents, and biomedical research .

Properties

IUPAC Name |

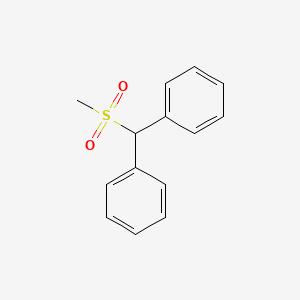

[methylsulfonyl(phenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-17(15,16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZJLQFATOGURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfonyldiphenylmethane can be synthesized through several methods, including:

Oxidation of Sulfides: This method involves the oxidation of diphenylmethane sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate.

Aromatic Sulfonylation: This method involves the sulfonylation of diphenylmethane using sulfonyl chlorides in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfone derivatives.

Reduction: It can be reduced to form sulfide derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted diphenylmethane derivatives.

Scientific Research Applications

Methylsulfonyldiphenylmethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylsulfonyldiphenylmethane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Comparison of MSM with Selected Sulfur-Containing Compounds

Key Differentiators:

Oxidation State and Reactivity :

- MSM’s fully oxidized sulfonyl group (+6) makes it chemically stable and less reactive than DMSO (+4), which readily penetrates biological membranes .

- DMS (-2 oxidation state) is highly volatile and flammable, limiting its biomedical use .

Biomedical Utility: MSM’s anti-inflammatory properties and safety profile distinguish it from DMSO, which, despite its solvent utility, causes skin irritation and alters membrane permeability .

Industrial Applications :

- MSM’s thermal stability (up to 30°C in gas chromatography) contrasts with DMSO’s lower boiling point and hygroscopicity .

Research Findings and Limitations

- Safety Data Gaps : While MSM’s acute toxicity is low, long-term effects remain understudied compared to DMSO, which has well-documented toxicological profiles .

Notes on Evidence Limitations

The above analysis extrapolates from MSM’s properties and general sulfur chemistry. Further studies are needed to validate these comparisons experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.